But-3-enyl 2-isocyanoacetate
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Overview
Description
But-3-enyl 2-isocyanoacetate is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-enyl 2-isocyanoacetate typically involves the reaction of But-3-enyl bromide with sodium isocyanoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
But-3-enyl 2-isocyanoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
But-3-enyl 2-isocyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is explored for its potential biological activities and as a building block for bioactive molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-3-enyl 2-isocyanoacetate involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl isocyanoacetate
- Methyl isocyanoacetate
- Phenyl isocyanoacetate
Uniqueness
But-3-enyl 2-isocyanoacetate is unique due to its butenyl group, which provides additional reactivity and versatility compared to other isocyanides. This makes it particularly useful in the synthesis of complex organic molecules and heterocycles .
Properties
IUPAC Name |
but-3-enyl 2-isocyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWGHOBXROQNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC(=O)C[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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